3-Bromo-2-methoxypyridin-4-ol
Overview
Description
3-Bromo-2-methoxypyridin-4-ol is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of a bromine atom at the third position, a hydroxyl group at the fourth position, and a methoxy group at the second position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methoxypyridin-4-ol can be achieved through several synthetic routes. One common method involves the bromination of 4-hydroxy2-methoxy pyridine using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at a temperature range of 0-25°C to ensure selective bromination at the desired position .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The reaction conditions are carefully monitored to maintain consistency and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methoxypyridin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups on the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include substituted pyridines, ketones, aldehydes, and reduced derivatives of the original compound .
Scientific Research Applications
3-Bromo-2-methoxypyridin-4-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-2-methoxypyridin-4-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or modulator of enzymatic activities, affecting various biochemical pathways. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular interactions .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy2-methoxy pyridine: Lacks the bromine atom, resulting in different reactivity and applications.
3-Bromo-2-methoxy pyridine: Lacks the hydroxyl group, affecting its chemical properties and biological activities.
3-Bromo-4-methylpyridine: Substitutes the hydroxyl group with a methyl group, leading to variations in its chemical behavior.
Uniqueness
The presence of both bromine and hydroxyl groups on the pyridine ring enhances its versatility in synthetic and research applications .
Properties
IUPAC Name |
3-bromo-2-methoxy-1H-pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2/c1-10-6-5(7)4(9)2-3-8-6/h2-3H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHVHLJZTWPCJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)C=CN1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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